tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl ester group, a methyl group, and a ketone functional group on the pyrrolidine ring. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate typically involves the esterification of (2S)-2-methyl-5-oxopyrrolidine-1-carboxylic acid with tert-butanol. This reaction is often catalyzed by an acid such as sulfuric acid or a Lewis acid like boron trifluoride diethyl etherate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable production process compared to traditional batch methods . The use of flow microreactors also enables better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the tert-butyl ester group under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various esters or amides.
Scientific Research Applications
Tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate depends on its specific application. In chemical reactions, the compound can act as a nucleophile or electrophile, depending on the reaction conditions. The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to release the corresponding carboxylic acid, which can then participate in further reactions .
Comparison with Similar Compounds
Tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl (2S)-2-methyl-4-oxopyrrolidine-1-carboxylate: This compound has a similar structure but with the ketone group at the 4-position instead of the 5-position.
Tert-butyl (2S)-2-methyl-5-hydroxypyrrolidine-1-carboxylate: This compound has a hydroxyl group instead of a ketone group at the 5-position.
Tert-butyl (2S)-2-methyl-5-aminopyrrolidine-1-carboxylate: This compound has an amino group instead of a ketone group at the 5-position.
The uniqueness of this compound lies in its specific functional groups and their positions on the pyrrolidine ring, which confer distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
239469-76-2 |
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Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-7-5-6-8(12)11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3/t7-/m0/s1 |
InChI Key |
XEEYKPKCVNDLCR-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1CCC(=O)N1C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CCC(=O)N1C(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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